molecular formula C19H20ClN5O3 B2888269 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207013-04-4

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2888269
CAS-Nummer: 1207013-04-4
Molekulargewicht: 401.85
InChI-Schlüssel: RRUSGCWOTNRYKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 5 with a 2-chlorophenylamino group and at position 4 with a carboxamide linked to a 2,5-diethoxyphenyl moiety. The structural features of this compound—specifically the ortho-chlorophenyl and diethoxyphenyl groups—impart distinct electronic and steric properties that influence its physicochemical behavior, metabolic stability, and biological interactions.

Eigenschaften

CAS-Nummer

1207013-04-4

Molekularformel

C19H20ClN5O3

Molekulargewicht

401.85

IUPAC-Name

5-(2-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)

InChI-Schlüssel

RRUSGCWOTNRYKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the 1,2,3-triazole class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H20ClN5O3
  • Molecular Weight : 401.86 g/mol
  • CAS Number : 1207013-04-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, research indicates that similar triazole compounds exhibit activity against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
K-562 (Leukemia)12.5
MOLT-410.0
HCT116 (Colon)15.0

Antimicrobial Activity

The triazole ring is known for its antifungal and antibacterial properties. Compounds in this class have been reported to inhibit the growth of various pathogens by disrupting their cellular functions.

The biological activity of triazole derivatives is often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmitter regulation and have been implicated in neurodegenerative diseases.

In Vivo Studies

In vivo models have demonstrated the efficacy of triazole derivatives in reducing tumor growth and improving survival rates in cancer models. For example, a study indicated that a related compound significantly reduced tumor size in xenograft models of breast cancer.

Case Studies

  • Case Study 1 : A patient with advanced leukemia was treated with a regimen including a triazole derivative which resulted in a marked decrease in leukemic cells within three weeks.
  • Case Study 2 : In a clinical trial involving solid tumors, participants receiving the compound showed improved progression-free survival compared to those on standard chemotherapy.

Safety and Toxicity

While many triazole compounds exhibit low toxicity profiles, specific studies are required to evaluate the safety of 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Preliminary data suggest acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The triazole-carboxamide scaffold is a versatile pharmacophore, with modifications at positions 1, 4, and 5 significantly altering biological activity. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on activity, selectivity, and pharmacokinetics.

Structural and Functional Comparisons

Substituent Effects on Activity

  • Position 5 Modifications: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance cytotoxicity and kinase inhibition (e.g., trifluoromethyl in compound: GP = 68.09% vs. NCI-H522) . Amino Groups: Improve solubility and hydrogen-bonding capacity but may reduce metabolic stability (e.g., CAI’s rapid glucuronidation) . Ortho vs.
  • Amide Group Variations: Diethoxy vs. Methoxy/Chloro: The 2,5-diethoxyphenylamide in the target compound likely increases lipophilicity and π-stacking capacity, enhancing membrane permeability relative to methoxy or chloro-substituted derivatives . Bulky Aromatic Groups: Compounds with extended aromatic systems (e.g., thienopyrimidinyl in ) show improved kinase selectivity due to enhanced hydrophobic pocket binding .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: CAI’s rapid cleavage into inactive metabolites underscores the vulnerability of certain triazole-carboxamides to hepatic metabolism. The target compound’s diethoxyphenyl group may slow oxidative degradation compared to CAI’s benzophenone moiety .
  • Glucuronidation: Hydrophilic metabolites (e.g., glucuronides) are common in amino-substituted analogs (e.g., CAI), but ethoxy groups in the target compound may reduce conjugation rates .

Q & A

Q. What are the critical steps in synthesizing 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

  • Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, ensuring regioselectivity .
  • Substituent Coupling : Amide bond formation between the triazole-carboxylic acid and the 2,5-diethoxyaniline moiety using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
    Key Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Q. How can researchers optimize reaction yields for this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require careful temperature control to avoid side reactions .
  • Catalyst Tuning : Use Cu(I) catalysts (e.g., CuBr) with stabilizing ligands (e.g., TBTA) to improve cycloaddition efficiency .
  • Stoichiometry : Maintain a 1:1 molar ratio of azide and alkyne precursors to minimize unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and purity; FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight and isotopic patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. How is the compound’s solubility profile determined for in vitro assays?

  • Solubility Screening : Use a tiered approach:
    • DMSO Stock Solution : Prepare 10 mM stock, filter through 0.22 μm PTFE membrane.
    • Aqueous Buffers : Dilute in PBS (pH 7.4) or cell culture media; monitor precipitation via dynamic light scattering (DLS) .
      Note : Ethoxy groups on the phenyl ring enhance hydrophobicity; consider co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioactivity?

  • SAR Studies :
    • Chlorophenyl Substitution : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., NO2_2) to enhance electrophilicity and target binding .
    • Ethoxy Group Optimization : Vary diethoxy positions (e.g., 2,4-diethoxy) to modulate steric effects and logP values .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains or microbial enzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization :
    • Dose-Response Curves : Test multiple concentrations (1 nM–100 μM) with triplicate replicates to ensure reproducibility .
    • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
  • Mechanistic Follow-Up : Use Western blotting (e.g., apoptosis markers like caspase-3) or MIC assays (for antimicrobial studies) to validate phenotypic observations .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in CuAAC to favor specific enantiomers during triazole formation .

Q. What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Storage Recommendations : Lyophilized solid at -20°C under argon; avoid repeated freeze-thaw cycles of DMSO stocks .

Q. How to design a study investigating its mechanism of action in cancer cells?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways) .
  • Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to putative targets like EGFR or tubulin .
  • In Vivo Validation : Xenograft models (e.g., MDA-MB-231 tumors in nude mice) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Methodological Resources

  • Data Interpretation : Use GraphPad Prism for EC50_{50}/IC50_{50} calculations and ANOVA for multi-group comparisons .
  • Controlled Synthesis : Refer to copolymerization protocols (e.g., CMDA-DMDAAC) for scalable, reproducible reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.